

Application Notes and Protocols for a Stability-Indicating Assay of Erythromycin/Sulfisoxazole

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Compound of Interest

Compound Name: Erythromycin/sulfisoxazole

Cat. No.: B3063971

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Abstract

This document provides a comprehensive protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of erythromycin and sulfisoxazole in pharmaceutical formulations. The method is designed to separate and quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products, which are generated through forced degradation studies. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of **erythromycin/sulfisoxazole** combination products.

Introduction

Erythromycin is a macrolide antibiotic, and sulfisoxazole is a sulfonamide antibiotic. A combination of these two drugs is often used for the treatment of various bacterial infections, particularly in pediatric patients for middle ear infections.[1][2] To ensure the safety and efficacy of the pharmaceutical product throughout its shelf life, a validated stability-indicating assay method (SIAM) is crucial. A SIAM is a quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of the drug substance and product over time.[3]

This method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A (R2) for stability testing and Q2(R2) for the

validation of analytical procedures.[2][4] The assay is capable of separating the parent drugs from their degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][5]

Degradation Pathways

- **Erythromycin:** Erythromycin is known to be highly sensitive to acidic conditions, leading to the formation of inactive degradation products.[6][7] It is also susceptible to degradation under basic and oxidative stress.[8][9] The primary degradation pathway in acidic solution involves the loss of cladinose.[6][7] Ozonation can lead to the formation of several degradation products through attacks on the tertiary amine group and other parts of the molecule.[10][11]
- **Sulfisoxazole:** Sulfonamides, including sulfisoxazole, can undergo degradation through photolysis and biodegradation.[12] Photochemical degradation can lead to the formation of products like sulfanilic acid.[13] Oxidative degradation of sulfonamides can also occur, leading to various transformation products.[14][15]

Experimental Protocols

Materials and Reagents

- Erythromycin and Sulfisoxazole reference standards
- HPLC grade methanol and acetonitrile
- Dipotassium hydrogen phosphate (analytical grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)
- Milli-Q water or equivalent
- **Erythromycin/Sulfisoxazole** oral suspension (or other relevant formulation)

Instrumentation and Chromatographic Conditions

A validated HPLC method for the simultaneous determination of erythromycin and sulfisoxazole has been reported with the following conditions.[\[1\]](#)[\[2\]](#)

Parameter	Specification
HPLC System	Shimadzu HPLC class LC series with UV detector or equivalent
Column	Inertsil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol:0.01 M Dipotassium hydrogen phosphate (80:20, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	20 µL
Column Temperature	Ambient (27 ± 1°C)

Preparation of Solutions

- **Standard Stock Solution:** Accurately weigh and dissolve appropriate amounts of erythromycin and sulfisoxazole reference standards in the mobile phase to obtain a known concentration (e.g., 400 µg/mL for erythromycin and 1200 µg/mL for sulfisoxazole).
- **Working Standard Solution:** Dilute the standard stock solution with the mobile phase to achieve a final concentration of 40 µg/mL for erythromycin and 120 µg/mL for sulfisoxazole.
[\[1\]](#)
- **Sample Preparation (from Oral Suspension):** Transfer a volume of the oral suspension equivalent to 200 mg of erythromycin and 600 mg of sulfisoxazole into a 100 mL volumetric flask.[\[1\]](#) Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm filter before injection. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range of the method.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5][16] The drug product is subjected to stress conditions to produce degradation products.

- **Acid Hydrolysis:** To a 5 mL aliquot of the oral suspension, add 5 mL of 0.1 N HCl. Reflux the mixture at 80°C for 2 hours.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable volume with the mobile phase.
- **Base Hydrolysis:** To a 5 mL aliquot of the oral suspension, add 5 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 2 hours.[1] After cooling, neutralize the solution with 0.1 N HCl and dilute to a suitable volume with the mobile phase.
- **Oxidative Degradation:** Treat a portion of the drug product with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours). Dilute the resulting solution with the mobile phase.
- **Thermal Degradation:** Expose the solid drug product to dry heat (e.g., 60-80°C) for an extended period (e.g., 24-48 hours). Dissolve the stressed sample in the mobile phase.
- **Photolytic Degradation:** Expose the drug product to UV light (e.g., 254 nm) or sunlight for a sufficient duration to observe degradation. Prepare a solution of the exposed sample in the mobile phase.

Data Presentation

System Suitability

The system suitability is evaluated to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	> 2000
Resolution (Rs)	> 2.0 between adjacent peaks
% RSD of Peak Areas	$\leq 2.0\%$ (for replicate injections)

Method Validation Summary

The analytical method should be validated according to ICH Q2(R2) guidelines.[\[4\]](#)

Validation Parameter	Typical Results
Linearity Range ($\mu\text{g/mL}$)	Erythromycin: 10-70, Sulfisoxazole: 30-210 [2]
Correlation Coefficient (r^2)	> 0.999 [2]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Intraday: $< 2.0\%$, Interday: $< 2.0\%$
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantitation (LOQ)	To be determined experimentally
Specificity	No interference from placebo or degradation products
Robustness	No significant changes with minor variations in method parameters

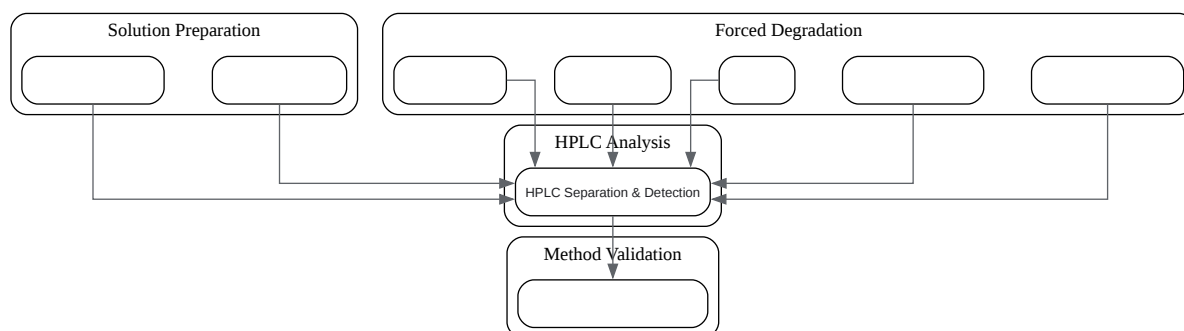
Forced Degradation Results

The results of the forced degradation studies are summarized to demonstrate the stability-indicating nature of the method.

Stress Condition	% Degradation of Erythromycin	% Degradation of Sulfisoxazole	Observations
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)	~15-25%	~10-20%	Degradation peaks well-resolved from parent peaks.
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)	~10-20%	~5-15%	Degradation peaks well-resolved from parent peaks.
Oxidative (30% H ₂ O ₂ , RT, 24h)	~20-30%	~15-25%	Degradation peaks well-resolved from parent peaks.
Thermal (80°C, 48h)	< 5%	< 5%	Minimal degradation observed.
Photolytic (UV light, 24h)	~5-10%	~10-15%	Degradation peaks well-resolved from parent peaks.

Visualization

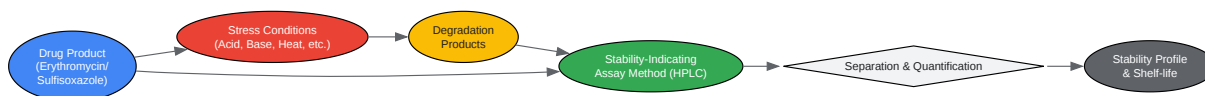
Experimental Workflow



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Caption: Workflow for the stability-indicating assay development.

Logical Relationship of Stability-Indicating Method



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Caption: Logical flow of a stability-indicating assay.

Conclusion

The described HPLC method is specific, accurate, precise, and stability-indicating for the simultaneous determination of erythromycin and sulfisoxazole in the presence of their degradation products. This method is suitable for routine quality control and stability studies of

erythromycin/sulfisoxazole pharmaceutical formulations. The validation of this method in accordance with ICH guidelines ensures its reliability for regulatory submissions.

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